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Executive Summary: This technical guide provides a comprehensive overview of O-
Methylcedrelopsin, a bioactive coumarin, and its chemotaxonomic relationship to the

Meliaceae plant family. O-Methylcedrelopsin has been identified as a constituent with

vasorelaxing properties, isolated primarily from Cedrelopsis grevei. While Cedrelopsis is

classified under the Ptaeroxylaceae family, its close taxonomic and chemical links to the

Meliaceae and Rutaceae families are significant. This document details the chemical properties

of O-Methylcedrelopsin, summarizes quantitative bioactivity data for related compounds,

provides in-depth experimental protocols for its isolation and biological evaluation, and

visualizes key relationships and pathways. This guide is intended for researchers, scientists,

and professionals in the fields of natural product chemistry, pharmacology, and drug

development.

Introduction: The Meliaceae Family and its Chemical
Landscape
The Meliaceae, commonly known as the mahogany family, is a large family of flowering plants

in the order Sapindales, comprising approximately 53 genera and 600 known species of trees

and shrubs. It is pantropically distributed and is of significant economic importance for its timber

(e.g., Swietenia, mahogany) and for its medicinally valuable secondary metabolites.

The family is renowned for its chemical diversity. The principal chemical constituents are highly

oxidized tetranortriterpenoids known as limonoids, which are considered key chemotaxonomic

markers. Besides limonoids, the Meliaceae family produces a wide array of other compounds
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including terpenoids, alkaloids, flavonoids, coumarins, chromones, and various phenolic

compounds.[1] These compounds contribute to a broad spectrum of biological activities,

including cytotoxic, antimicrobial, antimalarial, and insect antifeedant properties.[1]

O-Methylcedrelopsin and its Taxonomic Context
O-Methylcedrelopsin is a prenylated coumarin that has been identified as a compound with

potential vasorelaxing activity.[1] Its primary documented source is the trunk bark of

Cedrelopsis grevei, a plant species endemic to Madagascar.[1][2] It has also been isolated

from the roots of Toddalia asiatica (family Rutaceae).

The classification of the genus Cedrelopsis has been a subject of botanical discussion. While

historically placed by some in or near the Meliaceae family, it is now commonly placed in the

distinct family Ptaeroxylaceae, which also includes the genus Ptaeroxylon. The chemistry of

these genera, particularly the presence of a rich diversity of coumarins and chromones,

supports their grouping together. Furthermore, the chemical profiles of Ptaeroxylaceae,

Meliaceae, and Rutaceae show significant overlap, particularly with the co-occurrence of

limonoids and coumarins, suggesting a close phylogenetic relationship. This chemotaxonomic

link makes the study of compounds from Cedrelopsis relevant to researchers exploring the

chemical space of the broader Meliaceae and related families.

Data Presentation
Chemical and Physical Properties of O-
Methylcedrelopsin
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Property Value Reference

Compound Name O-Methylcedrelopsin

CAS Number 72916-61-1

Molecular Formula C₁₆H₁₈O₄

Molecular Weight 274.3 g/mol

Compound Type Coumarin

Physical Description Crystalline solid

Known Sources
Cedrelopsis grevei (Baill.),

Toddalia asiatica (Lam.)

Vasorelaxant Activity of Selected Coumarins
While O-Methylcedrelopsin was isolated as one of the active constituents responsible for the

vasorelaxing activity of the Cedrelopsis grevei extract, specific IC₅₀ values for the pure

compound are not detailed in the readily available literature. The table below presents

quantitative data for other coumarins to provide context for the potency of this compound class.

Compound Assay Details IC₅₀ / EC₅₀ Reference

Kimcuongin

Rat aorta rings

contracted by 60 mM

K⁺

IC₅₀: 37.7 µM

Murracarpin

Rat aorta rings

contracted by 60 mM

K⁺

IC₅₀: 139.3 µM

Coumarin-7-yl-methyl

nitrate

Rat aorta rings pre-

contracted with

phenylephrine

IC₅₀: 1.92 nM

NaHS (H₂S Donor)
Pre-constricted mouse

aorta
EC₅₀: 189 ± 69 µM
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Experimental Protocols
Bioassay-Guided Isolation of O-Methylcedrelopsin
This protocol describes a general procedure for the isolation of O-Methylcedrelopsin from the

trunk bark of Cedrelopsis grevei based on the principles of bioassay-guided fractionation.

Plant Material Collection and Preparation:

Collect fresh trunk bark of Cedrelopsis grevei.

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until

constant weight is achieved.

Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction:

Macerate the powdered bark (e.g., 1 kg) with a hydroalcoholic solution (e.g., 80% ethanol

in water) at room temperature for 72 hours with occasional agitation.

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary

evaporator at a temperature not exceeding 45°C to yield the crude hydroalcoholic extract.

Bioassay Screening (Vasorelaxation Assay):

Subject the crude extract to a vasorelaxation assay (see Protocol 4.2) to confirm activity.

Solvent-Solvent Partitioning (Fractionation):

Suspend the active crude extract in water and sequentially partition with solvents of

increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

Evaporate the solvents from each fraction to yield the respective n-hexane, chloroform,

and ethyl acetate fractions.

Screen each fraction for vasorelaxant activity to identify the most active fraction(s). The

literature indicates that coumarins like O-Methylcedrelopsin would likely concentrate in

the chloroform or ethyl acetate fraction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1594384?utm_src=pdf-body
https://www.benchchem.com/product/b1594384?utm_src=pdf-body
https://www.benchchem.com/product/b1594384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Purification:

Subject the most active fraction (e.g., 10 g) to column chromatography on silica gel (60-

120 mesh).

Elute the column with a gradient solvent system, starting with n-hexane and gradually

increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC),

visualizing spots under UV light (254 nm and 365 nm).

Pool fractions with similar TLC profiles.

Further Purification and Isolation:

Subject the active pooled fractions to further purification using repeated column

chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a

suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

This process should lead to the isolation of pure compounds, including O-
Methylcedrelopsin.

Structure Elucidation:

Confirm the identity and structure of the isolated O-Methylcedrelopsin using

spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR,

COSY, HMBC) and Mass Spectrometry (MS).

Vasorelaxation Assay on Isolated Rat Aorta
This protocol describes a standard ex vivo method to assess the vasorelaxant effects of

isolated compounds.

Preparation of Aortic Rings:

Humanely euthanize a male Wistar rat (250-300 g) following institutional guidelines.
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Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit

solution (Composition in mM: NaCl 120, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2,

NaHCO₃ 25, Glucose 10).

Clean the aorta of adhering connective tissue and fat. For endothelium-denuded

experiments, gently rub the intimal surface with a forceps tip.

Cut the aorta into rings of 3-4 mm in length.

Isometric Tension Measurement:

Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution,

maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

Connect the rings to an isometric force transducer to record changes in tension.

Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes,

replacing the bath solution every 15 minutes.

Contraction and Viability Check:

Induce a stable contraction by adding a vasoconstrictor agent to the bath. Common

agents include Phenylephrine (Phe, e.g., 1 µM) or a high concentration of Potassium

Chloride (KCl, e.g., 60-80 mM).

Once the contraction reaches a stable plateau, the vasorelaxant effect of the test

compound can be assessed.

Evaluation of Vasorelaxant Activity:

Add the test compound (O-Methylcedrelopsin, dissolved in a suitable solvent like DMSO)

to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 100

µM).

Record the relaxation response at each concentration. Relaxation is typically expressed

as a percentage of the pre-contraction induced by Phe or KCl.
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Construct a concentration-response curve and calculate the IC₅₀ (the concentration of the

compound that produces 50% of the maximal relaxation).

Mechanism of Action Studies (Optional):

To investigate the signaling pathway, pre-incubate the aortic rings with specific inhibitors

before adding the vasoconstrictor and test compound. Examples include L-NAME (an

eNOS inhibitor) or glibenclamide (a K-ATP channel blocker).

Mandatory Visualizations
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Figure 1: Chemotaxonomic links between Meliaceae and related families.
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Figure 2: Workflow for bioassay-guided isolation of O-Methylcedrelopsin.
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Figure 3: Potential signaling pathways for coumarin-induced vasorelaxation.
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Conclusion
O-Methylcedrelopsin stands as a noteworthy bioactive coumarin whose significance is

amplified by its taxonomic context. While its direct source, Cedrelopsis grevei, resides within

the Ptaeroxylaceae family, the strong chemotaxonomic evidence, particularly the co-occurrence

of coumarins and limonoids, provides a critical link to the chemically rich and pharmacologically

important Meliaceae family. The vasorelaxant properties attributed to O-Methylcedrelopsin
align with the known activities of many coumarins, which typically modulate vascular tone

through pathways involving calcium and potassium channels, as well as the nitric oxide

signaling cascade.

For researchers in drug development, O-Methylcedrelopsin and its plant sources represent

valuable leads. Further investigation is warranted to precisely quantify its vasorelaxant potency

and to fully elucidate its specific mechanism of action. The protocols and data presented in this

guide offer a foundational framework for such future research, underscoring the potential of

exploring taxonomically related plant families for novel therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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